molecular formula C16H21N5O B1612898 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 823809-16-1

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No. B1612898
CAS RN: 823809-16-1
M. Wt: 299.37 g/mol
InChI Key: HVJUMTMMTHTXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazoquinoline, which is a class of compounds known for their biological activity . The presence of the imidazoquinoline core suggests that this compound may also exhibit some biological activity.


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of quinolin-4-one derivatives involves a Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the amino group could participate in reactions such as amide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group could impact its solubility in different solvents .

Scientific Research Applications

Antiviral Agent Development

This compound has been studied for its potential to induce the production of cytokines, particularly interferon (IFN), which plays a crucial role in antiviral defenses . The ability to boost IFN production suggests that derivatives of this compound could be developed as topical agents for treating viral infections, such as herpes simplex virus-2, and possibly other conditions that benefit from enhanced IFN activity.

Cancer Immunotherapy

Due to its immunomodulatory properties, particularly in inducing cytokine production, this compound could be explored as an adjuvant in cancer immunotherapy . Enhancing the body’s immune response to cancer cells is a promising approach to treatment, and compounds that can modulate cytokine levels may improve the efficacy of existing therapies.

Synthesis of Complex Compounds

The compound serves as a versatile intermediate in the synthesis of more complex compounds. It has shown reactivity with carboxylic acids to form amides, with nitriles to create ureas, and with sulfones to produce sulfonamides . These reactions are fundamental in developing pharmaceuticals and other biologically active molecules.

Chemical Research and Drug Discovery

As an intermediate, this compound is valuable in chemical research for constructing novel molecular frameworks. Its structure allows for various substitutions and modifications, which can lead to the discovery of new drugs with potential therapeutic applications .

Material Science

In material science, the compound’s derivatives could be used to create new materials with specific optical or electronic properties. The quinoline moiety is known for its role in light-emitting diodes (LEDs) and other electronic devices, suggesting potential applications in developing advanced materials .

Biochemical Research

In biochemical research, the compound’s ability to interact with proteins and enzymes could be exploited to study biological pathways and processes. It could serve as a probe or inhibitor in understanding disease mechanisms or as a tool in the development of diagnostic assays .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

1-(3-aminopropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-2-22-10-13-20-14-15(21(13)9-5-8-17)11-6-3-4-7-12(11)19-16(14)18/h3-4,6-7H,2,5,8-10,17H2,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJUMTMMTHTXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CCCN)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625037
Record name 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine

CAS RN

823809-16-1
Record name 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.